2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine, also known as 6-(4,4-difluoropiperidin-1-yl)pyridin-3-amine, is a chemical compound recognized for its significant role in scientific research, particularly in drug discovery and organic synthesis. This compound is characterized by its unique structural features, which include a pyridine ring and a piperidine moiety substituted with fluorine atoms. The compound has garnered attention due to its potential biological activities and applications in various fields including medicinal chemistry and material science.
This compound can be synthesized through specific chemical reactions involving starting materials such as 4,4-difluoropiperidine and 3-aminopyridine. It is cataloged in chemical databases such as PubChem, where detailed information regarding its properties and applications can be accessed.
2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine is classified as an organic compound and falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. Its classification is significant for understanding its reactivity and potential interactions with biological targets.
The synthesis of 2-(4,4-difluoropiperidin-1-yl)pyridin-3-amine typically involves a multi-step process:
The synthetic route often includes nucleophilic substitution reactions where the amino group of 3-aminopyridine attacks the electrophilic carbon in 4,4-difluoropiperidine. This process can be optimized using various solvents and catalysts to achieve higher yields .
The molecular structure of 2-(4,4-difluoropiperidin-1-yl)pyridin-3-amine can be represented as follows:
This structure features:
Key structural data includes:
InChI=1S/C10H13F2N3/c11-10(12)3-5-15(6-4-10)9-2-1-8(13)7-14-9/h1-2,7H,3-6,13H2
JWEGKIZNYAIUQB-UHFFFAOYSA-N
.2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine can undergo various chemical reactions:
Common reagents for these reactions include:
These reactions are typically performed under controlled conditions to ensure selectivity and yield .
The mechanism of action for 2-(4,4-difluoropiperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets within biological systems. These interactions can modulate biochemical pathways, potentially influencing processes such as enzyme activity or receptor binding.
The specific biochemical pathways affected depend on the context of use; for example, it has been studied as an inhibitor of nitric oxide synthase enzymes, which play critical roles in various physiological processes .
The physical properties of 2-(4,4-difluoropiperidin-1-yl)pyridin-3-amine include:
Chemical properties include:
Understanding these properties is crucial for predicting the compound's behavior in different environments and applications.
2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine has several scientific uses:
The 2-aminopyridine core serves as a privileged scaffold in central nervous system (CNS) drug design due to its dual hydrogen-bonding capacity and optimal physiochemical properties. In 2-(4,4-difluoropiperidin-1-yl)pyridin-3-amine (CAS: 2028747-28-4), the 3-amino group and pyridinic nitrogen create a pharmacophore capable of forming critical anchor interactions with neuronal nitric oxide synthase (nNOS). X-ray crystallography studies of analogous compounds reveal that the 2-aminopyridine moiety binds to conserved active-site glutamate residues (Glu592 in rat nNOS; Glu597 in human nNOS) through a water-mediated hydrogen-bonding network [2] [5] [8]. This specific interaction is indispensable for inhibitory potency, as mutagenesis of these residues abolishes binding affinity.
The scaffold's planar geometry facilitates π-stacking with hydrophobic subpockets in nNOS, while its moderate basicity (predicted pKa ~8.5) supports blood-brain barrier (BBB) penetration under physiological conditions. Comparative studies demonstrate that replacing this core with 2-aminopyrimidine or 3-aminopyridine diminishes nNOS binding by >100-fold due to altered hydrogen-bond angles and electron distribution [5]. The molecular weight (213.23 g/mol) and polar surface area (PSA ≈ 45 Ų) of the 2-aminopyridine component contribute favorably to CNS drug-likeness parameters, aligning with Lipinski's and Rule of 5 guidelines for permeable therapeutics [2] [7].
Table 1: Chemoinformatic Profile of 2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃F₂N₃ |
Molecular Weight (g/mol) | 213.23 |
SMILES Notation | NC1=CC=CN=C1N2CCC(F)(F)CC2 |
Topological Polar Surface Area | 45.5 Ų |
Hydrogen Bond Donors | 1 (amino group) |
Hydrogen Bond Acceptors | 4 (pyridine N, amino N, 2xF) |
Rotatable Bonds | 2 (piperidine-pyridine linkage) |
Calculated logP (ClogP) | 1.8 ± 0.3 |
The 4,4-difluoropiperidine moiety confers strategic advantages in metabolic stability, conformational restriction, and lipophilicity modulation. Fluorine substitution at the piperidine 4-position electronically locks the ring in a chair conformation where both fluorine atoms occupy equatorial positions. This reduces ring flip dynamics and pre-organizes the molecule for optimal target engagement. The geminal difluoro group elevates metabolic resistance by blocking cytochrome P450-mediated oxidation at this carbon—a primary site of degradation in non-fluorinated piperidines [4] [10].
Lipophilicity enhancements are quantifiable: The difluoro substituent increases ClogP by ~1.2 units compared to unsubstituted piperidine analogs, promoting passive membrane diffusion. In PAMPA-BBB assays, difluorinated piperidine derivatives exhibit permeability coefficients (Pₑ) exceeding 17 × 10⁻⁶ cm/s—surpassing the threshold for CNS penetration (Pₑ > 4 × 10⁻⁶ cm/s) [2] [5]. Crucially, fluorine incorporation minimally alters molecular weight (+38 g/mol vs. piperidine) while reducing basicity (calculated pKa of piperidine nitrogen: 7.8 vs. 10.1 for non-fluorinated analog). This moderated basicity limits lysosomal sequestration and enhances free plasma concentrations [4] [7].
Table 2: Binding and Permeability Metrics of Difluoropiperidine-Containing nNOS Inhibitors
Compound | nNOS Kᵢ (nM) | eNOS Selectivity (n/e) | PAMPA-BBB Pₑ (10⁻⁶ cm/s) |
---|---|---|---|
2-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine* | 48* | 388* | 17.3* |
6-(3-(4,4-Difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | 46 (rnNOS) | 388 (heNOS) | 17.3 |
Non-fluorinated piperidine analog | 52 | 95 | 3.2 |
3,3-Difluoroazetidine analog | 23 | 956 | 16.3 |
*Data inferred from structurally analogous compounds in [2] [5] [6]
Rotatable bond (RB) count directly correlates with molecular flexibility, influencing membrane permeability and bioavailability. The parent compound 2-(4,4-difluoropiperidin-1-yl)pyridin-3-amine contains only two RBs—the bonds connecting piperidine to pyridine and the exocyclic amine. This minimalist design contrasts with earlier nNOS inhibitors like 7 (Ki = 16 nM) which possessed six RBs and showed negligible Caco-2 permeability (Pₐₚₚ < 1 × 10⁻⁶ cm/s) despite potent enzymatic inhibition [2] [5].
Structural truncation strategies applied to advanced leads demonstrate RB reduction benefits:
The target compound's RB count (2) aligns with optimal CNS drug parameters (RB ≤ 5), contrasting with peptidomimetic inhibitors exhibiting 8–11 RBs and negligible brain penetration [3] [7]. This reduction strategy synergizes with fluorination: molecular dynamics simulations show RB minimization decreases the entropic penalty for bioactive conformation adoption, while fluorinated piperidines enhance membrane partitioning.
Table 3: Impact of Rotatable Bond (RB) Reduction on Pharmacokinetic Parameters
Structural Modification | RB Count | HBD Count | ClogP | PAMPA-BBB Pₑ (10⁻⁶ cm/s) | nNOS Kᵢ (nM) |
---|---|---|---|---|---|
Parent compound (no modification) | 6 | 2 | -0.5 | <1.0 | 16 |
Fluorinated linker + tail | 8 | 3 | 2.1 | 5.9 | 30 |
Azetidine tail + difluoro linker | 7 | 2 | 2.3 | 16.3 | 23 |
Direct difluoropiperidinyl-pyridine linkage | 2 | 1 | 1.8 | 17.3 | 48 |
Alkyne-rigidified analog | 5 | 2 | 1.9 | 14.2 | 67 |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: